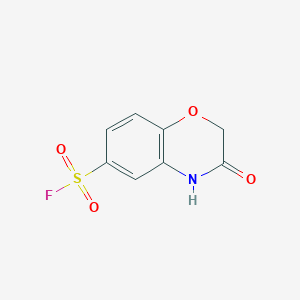

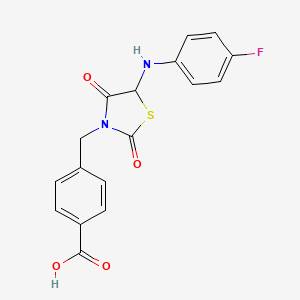

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride” is a chemical compound that is often used in organic synthesis reactions as an important intermediate . It can be used to synthesize biologically active compounds, such as drugs and pesticides .

Synthesis Analysis

The synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines involves a regioselective one-pot synthesis process . A base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis

The molecular structure of “3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride” is complex. The InChI code for this compound is 1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) .Chemical Reactions Analysis

The chemical reactions involving “3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride” are complex and involve multiple steps . The use of a base is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Physical And Chemical Properties Analysis

“3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride” is a weak acid that can react with bases to form the corresponding salts . It is insoluble in water but can dissolve in organic solvents such as alcohols, ethers, and esters . Its melting point generally ranges from 100-150°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride: serves as a crucial intermediate in organic synthesis. Researchers use it to construct more complex molecules due to its versatile reactivity. By incorporating this compound into synthetic pathways, chemists can access diverse chemical structures for drug development, materials science, and other applications .

Pesticidal Activities

Aryl-fused 1,4-oxazine derivatives, including our compound of interest, have garnered attention for their pesticidal properties. Specifically, they exhibit antifeedant and antifungal activities. These properties make them valuable candidates for developing environmentally friendly pesticides and crop protection agents .

Pharmacological Studies

Researchers have explored the pharmacological potential of 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid and its derivatives. Notably, these compounds have been investigated as KATP channel openers for antihypertensive purposes. Additionally, their effects on COX-1 and COX-2 enzymes have been studied, potentially leading to novel therapeutic agents .

Material Science

Due to its unique structure, this compound may find applications in material science. Researchers might explore its use as a building block for designing functional materials, such as polymers, coatings, or sensors. Its sulfonyl fluoride group could impart specific properties to these materials .

Medicinal Chemistry

The presence of both a sulfonyl fluoride and a carboxylic acid group in this compound makes it interesting for medicinal chemistry. Scientists may investigate its interactions with biological targets, aiming to develop new drugs or optimize existing ones. Rational modifications based on its structure could lead to improved pharmacokinetics and efficacy .

Chemical Biology

Chemical biologists may employ 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride as a probe or tool to study biological processes. By selectively modifying specific functional groups, they can gain insights into cellular pathways, protein function, and enzyme activity. Such studies contribute to our understanding of biology and disease mechanisms .

Wirkmechanismus

Target of Action

Related compounds have been tested for their activity onK ATP channels and COX-1 and COX-2 enzymes . These targets play crucial roles in regulating blood pressure and inflammation, respectively .

Mode of Action

Similar compounds have been suggested to interact with their targets, potentially causingcell membrane hyperpolarization and changes in intracellular ATP ratios .

Biochemical Pathways

The interaction with k atp channels and cox enzymes suggests potential effects oncardiovascular function and inflammatory responses .

Result of Action

Related compounds have shown a broad spectrum of activity, including potentialantihypertensive effects and anti-inflammatory activity .

Action Environment

The synthesis of related compounds has been reported to be influenced by factors such astemperature and the use of certain solvents .

Safety and Hazards

This compound may irritate the skin, eyes, and respiratory tract, so appropriate protective measures, such as wearing gloves and goggles, should be taken . It should be stored in a dry, cool place, away from fire sources and oxidizers to prevent fire or explosion . After handling, contaminated areas should be thoroughly cleaned .

Zukünftige Richtungen

The promising biological properties of aryl-fused 1,4-oxazine derivatives, including “3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride”, have encouraged the development of efficient synthetic strategies towards these compounds . Future research may focus on developing novel and modern synthetic strategies for the ring closure reactions involving transition metal catalysis, microwave-assistance, metal-free or solid-state processes .

Eigenschaften

IUPAC Name |

3-oxo-4H-1,4-benzoxazine-6-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4S/c9-15(12,13)5-1-2-7-6(3-5)10-8(11)4-14-7/h1-3H,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOXQVRGKUOCKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyanomethyl)-N-cyclopropyl-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B3007730.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B3007731.png)

![N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3007734.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B3007742.png)

![4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3007745.png)

![2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3007750.png)